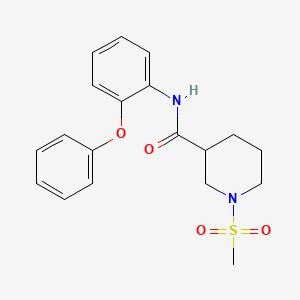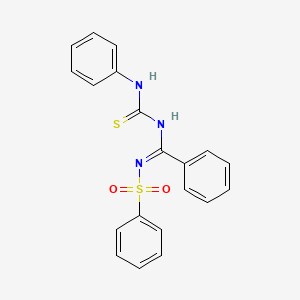![molecular formula C15H22N2O3 B5351316 N-(2-ethoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5351316.png)
N-(2-ethoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea, commonly known as ETPPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETPPU is a urea derivative that has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
ETPPU has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, ETPPU has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. ETPPU has also been studied for its potential use as a drug delivery system, as it can form stable complexes with various drugs and release them in a controlled manner.
In materials science, ETPPU has been investigated for its potential use as a polymer additive, as it can improve the mechanical properties and thermal stability of polymers. ETPPU has also been studied for its potential use as a surfactant, as it can reduce the surface tension of liquids and improve their wetting properties.
In analytical chemistry, ETPPU has been investigated for its potential use as a reagent for the determination of various metal ions, as it can form stable complexes with them and improve the sensitivity and selectivity of the analysis.
Mechanism of Action
The mechanism of action of ETPPU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ETPPU has been shown to inhibit the activity of protein tyrosine kinases, which play a key role in the regulation of cell growth and differentiation. ETPPU has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and transcription.
Biochemical and Physiological Effects
ETPPU has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. ETPPU has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
ETPPU has several advantages for lab experiments, including its high purity and stability, its ability to form stable complexes with various drugs and metal ions, and its potential to improve the sensitivity and selectivity of analytical methods. However, ETPPU also has some limitations, such as its relatively low solubility in water and some organic solvents, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on ETPPU, including the investigation of its potential therapeutic applications in cancer and other diseases, the development of new synthetic methods to improve its yield and purity, and the exploration of its potential applications in materials science and analytical chemistry. Further studies are also needed to elucidate the mechanism of action of ETPPU and to optimize its properties for various applications.
Synthesis Methods
ETPPU can be synthesized using various methods, including the reaction of 2-ethoxyaniline with 1-(tetrahydro-2-furanyl)ethylisocyanate in the presence of a base or the reaction of 2-ethoxyaniline with 1-(tetrahydro-2-furanyl)ethylisocyanate in the presence of an acid catalyst. The yield and purity of ETPPU can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-19-14-8-5-4-7-12(14)17-15(18)16-11(2)13-9-6-10-20-13/h4-5,7-8,11,13H,3,6,9-10H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYZWSZDVWYVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC(C)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5351235.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-chlorophenyl)vinyl 4-chlorobenzoate](/img/structure/B5351243.png)
![rel-(4aS,8aR)-6-(4-ethoxybenzoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5351250.png)
![(3R*,3aR*,7aR*)-1-(1-benzofuran-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351251.png)
![N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5351257.png)
![7-acetyl-6-(6-methyl-2-pyridinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351259.png)

![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5351272.png)
![5-(2-chloro-6-fluorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one acetate](/img/structure/B5351293.png)

![N-(2-methoxyphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5351324.png)
![3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351331.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5351339.png)
![4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5351347.png)